molecular formula C13H14N2O2 B1375168 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide CAS No. 1394042-29-5

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide

Cat. No.: B1375168
CAS No.: 1394042-29-5
M. Wt: 230.26 g/mol
InChI Key: CCLXQLDASRNXIQ-UHFFFAOYSA-N
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Description

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide is an organic compound characterized by the presence of an aminonaphthalene moiety linked to a propanamide group through an ether linkage

Scientific Research Applications

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or marker in biological assays to study cellular processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It is recommended to consult a physician and show the safety data sheet for further instructions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitro Group: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 4-aminonaphthalene. This reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.

    Formation of Ether Linkage: 4-aminonaphthalene is reacted with 2-bromopropanamide in the presence of a base such as potassium carbonate to form this compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Aminophenyl)oxy]propanamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-[(4-Aminonaphthalen-1-yl)oxy]ethanamide: Similar structure but with an ethanamide group instead of a propanamide group.

Uniqueness

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

2-(4-aminonaphthalen-1-yl)oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(13(15)16)17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-8H,14H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXQLDASRNXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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